molecular formula C22H24N2O4S2 B11449822 methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

Cat. No.: B11449822
M. Wt: 444.6 g/mol
InChI Key: OWKYODRBEBQYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate is a complex organic compound with a unique tricyclic structure This compound is characterized by its multiple functional groups, including a sulfanyl group, an ester group, and a tricyclic core containing oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[740One efficient method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This transition-metal-free, tandem C–N, C–O bond formation reaction provides good to excellent yields of the desired tricyclic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of renewable starting materials, such as biomass-derived levulinic acid, could enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tricyclic core can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the tricyclic core .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted tricyclic compounds. These products can be further functionalized to enhance their properties for specific applications.

Scientific Research Applications

Methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The ester group can undergo hydrolysis to release the active tricyclic core, which can interact with various biological pathways. The tricyclic core itself can bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer unique chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

InChI

InChI=1S/C22H24N2O4S2/c1-12(2)16-9-15-17(10-28-16)30-20-19(15)21(26)24(14-7-5-6-13(3)8-14)22(23-20)29-11-18(25)27-4/h5-8,12,16H,9-11H2,1-4H3

InChI Key

OWKYODRBEBQYFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)OC)SC4=C3CC(OC4)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.